2,4-Diphenylpyrrolidine

Description

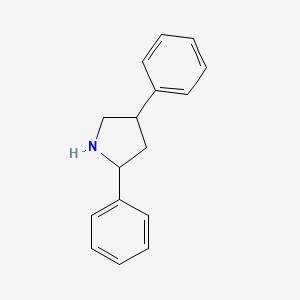

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYNEJPWCDXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Diphenylpyrrolidine and Its Substituted Derivatives

Stereoselective Synthesis Approaches to Chiral Diphenylpyrrolidines

The creation of chiral centers with specific stereochemistry is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and asymmetric catalysis. Several strategies have been developed to control the stereochemical outcome during the formation of the pyrrolidine (B122466) ring, leading to enantioenriched diphenylpyrrolidine derivatives.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol. The [3+2] cycloaddition of azomethine ylides with alkenes is a particularly effective method for synthesizing substituted pyrrolidines. While specific examples detailing the synthesis of 2,4-diphenylpyrrolidine via this method are not extensively documented in readily available literature, the general principles of asymmetric 1,3-dipolar cycloadditions provide a viable pathway. In this approach, a chiral catalyst, often a metal complex with a chiral ligand, coordinates with the azomethine ylide or the dipolarophile, thereby directing the cycloaddition to proceed in a stereoselective manner. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

A general strategy for the enantioselective synthesis of 2,4-disubstituted pyrrolidines involves successive nucleophilic and electrophilic allylation. This method, mediated by a bis-Boc-carbonate derived from 2-methylene-1,3-propane diol, begins with an enantioselective iridium-catalyzed transfer hydrogenative carbonyl C-allylation. This is followed by a Tsuji-Trost N-allylation using 2-nitrobenzenesulfonamide. The final pyrrolidine ring is formed through a subsequent Mitsunobu cyclization, yielding N-protected 2,4-disubstituted pyrrolidines. nih.gov

Oxidative Coupling and Reduction Strategies

Oxidative coupling reactions followed by reduction can be employed to form the pyrrolidine ring with specific stereochemistry. While direct oxidative coupling methods to form this compound are not prominently reported, related strategies for other isomers, such as C2 symmetric 3,4-diphenylpyrrolidines, highlight the potential of this approach. These methods often involve the formation of a key carbon-carbon bond through an oxidative process, followed by cyclization and reduction steps to furnish the desired pyrrolidine scaffold. The stereochemistry can be controlled through the use of chiral reagents or catalysts during the key bond-forming or reduction steps.

Intramolecular Hydroamination Pathways

Intramolecular hydroamination, the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule, is an atom-economical method for the synthesis of nitrogen heterocycles. Enantioselective versions of this reaction, often catalyzed by transition metal complexes with chiral ligands, can provide access to chiral pyrrolidines. For the synthesis of a 2,4-disubstituted pyrrolidine, a suitably substituted aminoalkene would be required as the starting material. The catalyst would then facilitate the cyclization in a stereocontrolled manner. While a specific application of this method for the synthesis of 2-methyl-4,4-diphenylpyrrolidine has been noted, the adaptation of this strategy to this compound would depend on the synthesis of the appropriate precursor and the optimization of the catalytic system to control the stereochemistry at both the C2 and C4 positions.

Other Enantioselective Pathways to Substituted Diphenylpyrrolidine Systems

A variety of other enantioselective methods have been developed for the synthesis of substituted pyrrolidines, which could be adapted for the synthesis of this compound. These include methods based on chiral pool synthesis, where a readily available chiral starting material is converted into the target molecule, and organocatalytic approaches, which utilize small organic molecules to catalyze the stereoselective formation of the pyrrolidine ring.

Multicomponent Reactions for Pyrrolidine Core Construction with Diphenyl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic scaffolds. For the construction of the pyrrolidine core with diphenyl moieties, MCRs can assemble the necessary fragments in a convergent manner.

One notable application of MCRs in this area is the synthesis of pyrrolidine-2,3-diones. These compounds can be prepared through a three-component reaction involving an amine, an aldehyde, and a β-ketoester. By selecting aniline and benzaldehyde as two of the components, it is possible to introduce the phenyl groups that could potentially be at the 1 and 5 positions of a pyrrolidinone precursor. While this does not directly yield a this compound, subsequent chemical transformations could potentially lead to the desired substitution pattern. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione with various reagents has been shown to yield 3-substituted derivatives, demonstrating the potential for further functionalization. nih.gov

Functionalization and Derivatization Strategies for Diphenylpyrrolidine Scaffolds

Once the this compound scaffold is constructed, further functionalization and derivatization can be carried out to generate a library of related compounds with diverse properties. The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation, N-acylation, and N-arylation are straightforward transformations that can be achieved using standard synthetic protocols.

Functionalization of the carbon backbone of the pyrrolidine ring can also be accomplished. For example, the introduction of substituents at the 3-position of a 1,5-diphenylpyrrolidine-2,4-dione has been demonstrated through condensation reactions. This indicates that the carbon framework of the pyrrolidine ring can be elaborated to introduce additional functional groups and complexity.

Below is a table summarizing various substituted pyrrolidine derivatives and their synthetic methodologies, which could be conceptually applied to the synthesis of this compound derivatives.

| Compound Name | Synthetic Methodology | Key Features |

| N-protected 2,4-disubstituted pyrrolidines | Successive nucleophilic and electrophilic allylation followed by Mitsunobu cyclization nih.gov | Enantioselective, builds the pyrrolidine ring with stereocontrol at C2 and C4. |

| 3-Substituted 1,5-diphenylpyrrolidine-2,4-diones | Condensation of 1,5-diphenylpyrrolidine-2,4-dione with various electrophiles nih.gov | Demonstrates functionalization of a pre-formed diphenylpyrrolidine scaffold. |

| 2-Methyl-4,4-diphenylpyrrolidine | Intramolecular hydroamination | Provides access to pyrrolidines with a quaternary carbon center. |

| C2 Symmetric 3,4-diphenylpyrrolidines | Oxidative coupling and reduction strategies | Leads to specific stereoisomers of diphenylpyrrolidines. |

N-Substitution and Ring Functionalization (e.g., 3-Substituted 1,5-Diphenylpyrrolidine-2,4-diones)

The functionalization of the this compound scaffold, particularly at the nitrogen and within the pyrrolidine ring, is a key strategy for creating diverse derivatives. A significant area of research has been the synthesis of 3-substituted 1,5-diphenylpyrrolidine-2,4-diones. These compounds are synthesized through a series of condensation and cyclization reactions, starting from 1,5-diphenylpyrrolidine-2,4-dione.

One synthetic approach involves the condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate to yield 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione. nih.gov This intermediate serves as a versatile precursor for introducing various substituents at the 3-position. For instance, reaction with hydrazine hydrate or secondary amines leads to the formation of 3-substituted aminomethylene-1,5-diphenylpyrrolidene-2,4-diones. nih.gov

Further modifications can be achieved through condensation with aldehydes. For example, the reaction of a 3-substituted aminomethylene intermediate with veratraldehyde yields a more complex derivative, 3-[(3,4-dimethoxybenzylidene)hydrazinomethylene]-1,5-diphenylpyrrolidine-2,4-dione. nih.gov Additionally, cyclization reactions with reactive malonate esters can produce derivatives bearing other heterocyclic rings, such as a tetrahydropyrimidine moiety. nih.gov Another synthetic route involves the condensation of 1,5-diphenylpyrrolidine-2,4-diones with aromatic aldehydes to form 3-arylidene derivatives, which can then undergo further reactions, like the addition of morpholine or piperidine, to yield 3-substituted methyl-4-hydroxy-1,5-diphenyl-delta-3-pyrrolin-2-ones. nih.gov

| Compound Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | 1,5-Diphenylpyrrolidine-2,4-dione | Ethyl orthoformate | nih.gov |

| 3-Substituted aminomethylene-1,5-diphenylpyrrolidene-2,4-diones | 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | Hydrazine hydrate, secondary amines, or urea | nih.gov |

| 3-[(3,4-Dimethoxybenzylidene)hydrazinomethylene]-1,5-diphenylpyrrolidine-2,4-dione | 3-(Hydrazinomethylene)-1,5-diphenylpyrrolidine-2,4-dione | Veratraldehyde | nih.gov |

| 3-[(5-Butyl-4-hydroxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)methylene]-1,5-diphenylpyrrolidine-2,4-dione | 3-(Ureidomethylene)-1,5-diphenylpyrrolidine-2,4-dione | Reactive malonate ester | nih.gov |

| 3-Substituted methyl-4-hydroxy-1,5-diphenyl-delta-3-pyrrolin-2-ones | 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones | Morpholine or piperidine | nih.gov |

Integration of Diverse Heterocyclic and Aromatic Moieties (e.g., Triazoles, Aroylthioureas)

The incorporation of various heterocyclic and aromatic groups, such as triazoles and aroylthioureas, into the this compound framework is a strategy to explore new chemical space and potential biological activities. While specific synthetic methods for the direct attachment of triazole and aroylthiourea moieties to the this compound core are not extensively detailed in the reviewed literature, general synthetic routes for creating derivatives of other heterocyclic compounds with these moieties are well-established. These methods often involve multi-step syntheses.

Derivatization for Advanced Analytical Characterization

Derivatization is a technique used in analytical chemistry to modify a compound to produce a new compound that has properties that are more amenable to a particular analytical method. For the advanced analytical characterization of this compound and its derivatives, derivatization could be employed to improve chromatographic separation, enhance detector response, or facilitate mass spectrometric analysis.

Common derivatization strategies for compounds containing amine functionalities, such as the pyrrolidine nitrogen, include acylation, silylation, and reaction with reagents like 2,4-dinitrophenylhydrazine (DNPH) for carbonyl-containing derivatives. nih.gov These modifications can increase the volatility of the compound for gas chromatography or improve its ionization efficiency for mass spectrometry. For instance, the analytical characterization of related psychoactive substances often employs techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), where derivatization can be a crucial sample preparation step. nih.govresearchgate.net While the literature provides general derivatization techniques for analytical chemistry, specific, optimized derivatization protocols for the advanced analytical characterization of this compound are not extensively documented in the reviewed sources.

Catalytic Applications of Diphenylpyrrolidine Based Ligands and Organocatalysts

Application in Asymmetric Catalysis

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Diphenylpyrrolidine derivatives have emerged as effective chiral auxiliaries and catalysts in this field, leveraging their stereochemically rich framework to induce high levels of enantioselectivity.

Chiral Diphenylpyrrolidine Ligands for Transition Metal-Mediated Reactions

The coordination of chiral ligands to transition metals is a powerful strategy for creating asymmetric catalysts. The steric and electronic properties of the ligand create a chiral pocket around the metal center, dictating the facial selectivity of substrate approach.

Asymmetric Dihydroxylation:

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins, employing osmium tetroxide as the catalyst in the presence of a chiral ligand. organic-chemistry.orgalfa-chemistry.comwikipedia.org The most common and effective ligands are based on cinchona alkaloids, such as (DHQ)2-PHAL and (DHQD)2-PHAL. organic-chemistry.orgalfa-chemistry.com These ligands create a chiral binding pocket around the osmium center, which leads to facial-selective dihydroxylation of the olefin. wikipedia.org While the core principle relies on the use of a chiral ligand to create an asymmetric environment around the metal, specific examples detailing the application of 2,4-diphenylpyrrolidine-derived ligands in Sharpless asymmetric dihydroxylation are not extensively documented in the scientific literature. The design of novel chiral ligands is an ongoing area of research, and the rigid diphenylpyrrolidine scaffold presents a potential platform for the development of new ligands for this and other transition metal-catalyzed reactions.

Asymmetric Addition of Grignard Reagents:

The addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The development of chiral ligands that can catalyze this reaction enantioselectively has been a significant area of research. Chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives, which share the core pyrrolidine structure, have been successfully employed as catalytic chiral ligands in the addition of diethylzinc (B1219324) to aryl aldehydes, affording secondary alcohols with high enantiomeric excess. rsc.org This demonstrates the potential of the chiral pyrrolidine framework to effectively induce asymmetry in nucleophilic addition reactions. While direct catalytic applications of this compound as a ligand for Grignard additions to ketones are not prominently reported, the synthesis of chiral 2-substituted pyrrolidines has been achieved through the highly diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines, which subsequently cyclize to form the pyrrolidine ring. alfa-chemistry.comnih.gov

Diphenylpyrrolidine-derived Organocatalysts

In organocatalysis, a small organic molecule is used to accelerate a chemical reaction. Chiral amines, such as derivatives of proline and diphenylpyrrolidine, are a prominent class of organocatalysts, often operating through the formation of chiral enamines or iminium ions.

Asymmetric Halogenation:

The enantioselective α-halogenation of carbonyl compounds provides valuable chiral building blocks for organic synthesis. (2R,5R)-Diphenylpyrrolidine has been shown to be an effective organocatalyst for the α-chlorination of aldehydes. nih.gov Using N-chlorosuccinimide (NCS) as the chlorine source, the reaction proceeds to give α-chloro aldehydes in high yields and with excellent enantioselectivities. nih.gov

Table 1: Asymmetric α-Chlorination of Aldehydes using (2R,5R)-Diphenylpyrrolidine

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Propanal | 95 | 92 |

| Butanal | 97 | 93 |

| Pentanal | 96 | 94 |

This table presents illustrative data on the effectiveness of (2R,5R)-diphenylpyrrolidine as an organocatalyst in the asymmetric α-chlorination of various aldehydes.

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones and imines to chiral alcohols and amines, respectively. nih.govsioc-journal.cnrsc.orgrsc.orgnih.gov This reaction typically employs a readily available hydrogen source, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst. semanticscholar.org While numerous chiral ligands and organocatalysts have been developed for this transformation, including those based on chiral phosphoric acids and derivatives of 1,2-diphenylethylenediamine, specific applications of simple this compound as the primary organocatalyst are less common. rsc.orgresearchgate.net However, the broader class of chiral pyrrolidine-based organocatalysts has proven effective in these reductions, highlighting the potential for appropriately functionalized diphenylpyrrolidine derivatives to act as potent catalysts in this domain. rsc.org

Ligand Design and Coordination Chemistry for Diphenylpyrrolidine Derivatives

The versatility of the diphenylpyrrolidine scaffold lies in its amenability to structural modification, allowing for the fine-tuning of its steric and electronic properties to suit specific catalytic applications.

Pyrrolidine-Phosphonate Ligands in Metal-Catalyzed Aminations

The introduction of a phosphonate (B1237965) group onto the pyrrolidine ring creates a bidentate ligand capable of coordinating to metal centers. This has been effectively demonstrated in copper-catalyzed amination reactions.

Copper-catalyzed Arylation:

A general and efficient catalyst system for the arylation of amines has been developed using copper(I) iodide as the metal source and diphenyl pyrrolidine-2-phosphonate (DPP) as the ligand. This system, in the presence of a suitable base and solvent, facilitates the formation of carbon-nitrogen bonds between a variety of amines and aryl halides. The use of the diphenyl pyrrolidine-2-phosphonate ligand is crucial for the success of this transformation, enabling the reaction to proceed under relatively mild conditions with good to excellent yields.

Rational Design of Novel Diphenylpyrrolidine-Derived Ligand Architectures

The development of new and more efficient catalysts often relies on the rational design of ligands. nih.govenergy.govpnnl.govresearchgate.netnih.gov This approach involves a deep understanding of the reaction mechanism and the role of the ligand in the catalytic cycle. Computational modeling, including Density Functional Theory (DFT), has become an invaluable tool in this process, allowing for the in-silico screening of potential ligand structures and the prediction of their catalytic performance. nih.govenergy.govpnnl.govmdpi.comnih.gov

Key principles in the rational design of diphenylpyrrolidine-derived ligands include:

Modification of Steric Bulk: The phenyl groups at the 2 and 4 positions can be substituted with other aryl or alkyl groups to modulate the steric environment around the catalytic center. This can influence substrate approach and, consequently, enantioselectivity.

Introduction of Additional Coordinating Groups: The pyrrolidine nitrogen can be functionalized with arms bearing additional donor atoms, such as phosphorus, oxygen, or sulfur. This can lead to the formation of multidentate ligands with enhanced binding affinity and stability. rsc.org

Fine-tuning of Electronic Properties: The electronic nature of the ligand can be altered by introducing electron-donating or electron-withdrawing groups on the phenyl rings or other parts of the ligand framework. This can impact the reactivity of the metal center.

Conformational Control: The rigidity of the pyrrolidine ring provides a degree of conformational pre-organization. Further rigidification of the ligand structure can reduce the number of accessible conformations, leading to a more defined chiral pocket and potentially higher enantioselectivity.

By systematically applying these design principles, it is possible to create novel diphenylpyrrolidine-derived ligands with tailored properties for a wide range of asymmetric catalytic transformations.

Advanced Spectroscopic and Structural Characterization of Diphenylpyrrolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of diphenylpyrrolidine systems in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular framework can be assembled. researchgate.nethyphadiscovery.comslideshare.net

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms, respectively. weebly.com For instance, in a related compound, 2-ethyl-4,4-diphenyl-pyrrolidine, the ¹H NMR spectrum shows distinct signals for the aromatic protons between δ 7.15–7.40 ppm, while the aliphatic protons of the pyrrolidine (B122466) ring and ethyl group appear at higher fields. rsc.org The corresponding ¹³C NMR spectrum reveals signals for the aromatic carbons and the aliphatic carbons, providing a complete carbon census. rsc.org

To resolve ambiguities and confirm assignments, advanced NMR techniques are employed:

DEPT (Distortionless Enhancement by Polarization Transfer): This 1D technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, simplifying the assignment of the aliphatic region of the spectrum. uvic.caemerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment maps ¹H-¹H coupling correlations. emerypharma.com Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds, allowing for the tracing of the proton connectivity throughout the molecule's backbone. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence), this 2D experiment correlates directly bonded ¹H and ¹³C atoms. uvic.ca Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing unambiguous C-H bond correlations.

Table 1: Representative NMR Data for a Diphenylpyrrolidine Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / DEPT-135 | Assignment |

| ¹³C | 148.2, 147.4 | Quaternary (C) | Phenyl C (quaternary) |

| ¹³C | 129.5, 129.4, 128.0, 127.9, 127.2 | Methine (CH) | Phenyl CH |

| ¹³C | 60.7 | Methine (CH) | Pyrrolidine C2 |

| ¹³C | 58.0 | Quaternary (C) | Pyrrolidine C4 |

| ¹³C | 57.4 | Methylene (CH₂) | Pyrrolidine C5 |

| ¹³C | 45.7 | Methylene (CH₂) | Pyrrolidine C3 |

| ¹³C | 30.5 | Methylene (CH₂) | Ethyl CH₂ |

| ¹³C | 12.6 | Methyl (CH₃) | Ethyl CH₃ |

| ¹H | 7.15 – 7.40 | Multiplet | Aromatic H |

| ¹H | 3.80, 3.47 | Doublet | Pyrrolidine H5 |

| ¹H | 3.15 – 3.24 | Multiplet | Pyrrolidine H2 |

| ¹H | 2.77, 2.10 | Doublet of Doublets | Pyrrolidine H3 |

| ¹H | 1.49 – 1.70 | Multiplet | Ethyl CH₂ |

| ¹H | 0.97 | Triplet | Ethyl CH₃ |

| Data is for 2-Ethyl-4,4-diphenyl-pyrrolidine, adapted from supplementary information. rsc.org |

For chiral molecules like 2,4-diphenylpyrrolidine, which can exist as different stereoisomers, NMR is a powerful tool for determining both relative and absolute configuration. wikipedia.org The spatial relationship between atoms can be deduced from coupling constants and the Nuclear Overhauser Effect (NOE).

The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the relative stereochemistry of substituents on the pyrrolidine ring. wikipedia.org For example, a larger coupling constant between protons at C2 and C3 would suggest a trans relationship, while a smaller value would indicate a cis relationship.

The Nuclear Overhauser Effect (NOE) provides information on through-space proximity between protons. wordpress.com A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment shows cross-peaks between protons that are close in space (<5 Å), regardless of whether they are directly bonded. wordpress.com This is crucial for determining the conformation of the flexible five-membered pyrrolidine ring, which typically adopts either an "envelope" or "twist" conformation to minimize steric strain. nih.govnih.gov By observing which protons show NOE correlations, the specific puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the phenyl groups can be determined.

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state. springernature.comnih.gov It is considered the definitive method for establishing the three-dimensional arrangement of atoms in a crystalline molecule. ub.edu

By growing a suitable single crystal of a this compound derivative, its precise molecular geometry can be determined. The analysis yields atomic coordinates, bond lengths, and bond angles with high precision. For example, a study on a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, revealed that the pyrrolidine ring adopts an envelope conformation, with one of the methylene carbons bent out of the plane formed by the other four atoms. This type of detailed conformational information is unique to X-ray diffraction analysis.

Table 2: Example Crystallographic Data for a Diphenylpyrrolidine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| Volume (ų) | 721.80 (7) |

| Z | 2 |

| Data derived from a study on (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. |

For enantiomerically pure chiral compounds, X-ray diffraction can determine the absolute configuration. researchgate.net This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net The Flack parameter is calculated from the diffraction data; a value close to zero for a given stereochemical model confirms its correctness with high confidence. sci-hub.se

Furthermore, X-ray analysis reveals how molecules are arranged within the crystal lattice, a phenomenon known as molecular packing. nih.gov This packing is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. nih.gov Understanding the packing is crucial as it influences the material's bulk properties. In some diphenylpyrrolidine derivatives, molecules have been observed to form layers linked by weak C—H···O hydrogen bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and deduce its elemental formula. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by comparing the experimentally measured mass to the calculated exact mass for a proposed formula. rsc.org For instance, the molecular ion of 2-ethyl-4,4-diphenyl-pyrrolidine was analyzed by HRMS, confirming its chemical formula. rsc.org The fragmentation patterns observed in MS/MS experiments can also provide valuable structural information, revealing how the molecule breaks apart and offering clues about its connectivity. wvu.eduresearchgate.netniu.edu

Table 3: Example HRMS Data for a Diphenylpyrrolidine Derivative

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| 2-Ethyl-4,4-diphenyl-pyrrolidine | C₁₈H₂₁N | [M]⁺ | 251.16740 | 251.16720 |

| Data adapted from supplementary information. rsc.org |

Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₆H₁₇N. This gives it a molecular weight of approximately 223.31 g/mol . In mass spectrometry, this would be observed as the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) depending on the ionization technique used.

Electron Ionization (EI) mass spectrometry, a common technique used in conjunction with Gas Chromatography (GC-MS), involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is dictated by the stability of the resulting ions. Key fragmentation pathways would likely involve:

Alpha-Cleavage: The bond adjacent (alpha) to the nitrogen atom is a common point of cleavage in amines. This could lead to the loss of a phenyl group or cleavage of the pyrrolidine ring itself.

Loss of Phenyl Group: The loss of a phenyl radical (C₆H₅•) would result in a significant fragment ion.

Tropylium (B1234903) Ion Formation: A common rearrangement for benzyl-containing compounds is the formation of the stable tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91.

Ring Fission: The pyrrolidine ring can break apart in various ways, leading to a series of smaller fragment ions.

A predicted fragmentation pattern based on these principles is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound This data is predicted based on the chemical structure and general fragmentation principles, as direct experimental data is not available.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 223 | [C₁₆H₁₇N]⁺ | Molecular Ion (M⁺) |

| 146 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 130 | [C₉H₁₀N]⁺ | Fragment from ring cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

To analyze compounds in complex matrices, such as biological fluids or environmental samples, mass spectrometry is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds. For diphenylpyrrolidine derivatives, GC-MS provides excellent separation and produces detailed mass spectra for identification. nih.govastm.org Studies on related compounds, such as the methadone metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), demonstrate the utility of GC-MS for their simultaneous determination in urine samples. nih.govastm.org The electron ionization (EI) source in GC-MS generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for less volatile compounds or those that are thermally labile. This technique offers high sensitivity and selectivity, making it ideal for quantitative analysis. In LC-MS/MS, the compound is first separated by LC, then ionized (often by electrospray ionization, ESI), and the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and reduces background noise. For instance, a sensitive LC-MS/MS assay was developed for quantifying EDDP in dried blood spots, highlighting the technique's power in bioanalysis. nih.gov The ion transitions monitored in such an assay are specific to the molecule's structure. nih.gov

Table 2: Example LC-MS/MS Parameters for Analysis of a Related Diphenylpyrrolidine Compound (EDDP) This table presents illustrative data from studies on the related compound EDDP to demonstrate the application of the technique. nih.gov

| Parameter | Description | Example Value (for EDDP) |

|---|---|---|

| Ionization Mode | Positive or negative ion detection | Positive ESI |

| Precursor Ion (m/z) | Mass of the parent ion selected for fragmentation | 278.2 ([M+H]⁺) |

| Product Ion 1 (m/z) | A characteristic fragment ion monitored for quantification | 234.3 |

| Product Ion 2 (m/z) | A second fragment ion monitored for confirmation | 186.1 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components: the secondary amine, the aromatic phenyl rings, and the aliphatic pyrrolidine ring. By analyzing the position, intensity, and shape of these bands, one can confirm the presence of these functional groups and gain insight into the molecule's structure.

Key expected vibrational modes would include:

N-H Stretch: A moderate to weak, sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on the phenyl rings.

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the pyrrolidine ring.

C=C Aromatic Stretch: One or more sharp, moderate-intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl rings.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound This data is based on established correlation charts for functional groups, as direct experimental data is not available.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1020 - 1250 | C-N Stretch | Amine |

| 690 - 900 | C-H Bending (Out-of-Plane) | Aromatic Ring Substitution Pattern |

Computational and Theoretical Investigations of Diphenylpyrrolidine Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to model the electronic distribution within a molecule, which is fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govscispace.com It provides a balance between accuracy and computational cost, making it suitable for systems like 2,4-diphenylpyrrolidine. youtube.com The core of a DFT calculation is to find the lowest energy, or ground state, electron density of the molecule. This process, known as geometry optimization, systematically adjusts the positions of the atoms until a stable structure corresponding to a minimum on the potential energy surface is found. youtube.comyoutube.com

For this compound, geometry optimization would be performed to determine the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), which provides a detailed description of the atomic orbitals. nih.govnih.gov The output of this calculation is the optimized 3D structure of the molecule and its total electronic energy. youtube.com

Table 1: Representative Optimized Geometrical Parameters for a Pyrrolidine (B122466) Ring System (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.47 | ||

| C-C (ring) | 1.54 | ||

| C-N-C | 109.5 | ||

| N-C-C | 104.0 | ||

| C-C-C | 105.0 | ||

| Note: These values are illustrative for a generic pyrrolidine ring and would be specifically calculated for the 2,4-diphenyl substituted structure. |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a large HOMO-LUMO gap indicates high kinetic stability. scispace.com

From the HOMO and LUMO energies, various electronic chemical potentials can be calculated to quantify reactivity. These include:

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (ELUMO - EHOMO)/2): A measure of resistance to change in electron distribution.

Electronegativity (χ = -(EHOMO + ELUMO)/2): The ability of the molecule to attract electrons.

Table 2: Calculated Electronic Properties from Frontier Orbitals (Hypothetical Data for this compound)

| Property | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (IP) | 6.50 |

| Electron Affinity (EA) | 1.20 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

The synthesis of pyrrolidine rings can proceed through various mechanisms. nih.govnih.gov Computational methods allow for the exploration of these potential reaction pathways. A key aspect of this analysis is the identification and characterization of transition states (TS), which are the high-energy structures that connect reactants, intermediates, and products. nih.govresearchgate.net

By calculating the potential energy surface, researchers can map the entire course of a reaction. This involves locating all relevant intermediates and transition states. researchgate.net The energy difference between the reactants and a transition state is the activation energy (Ea), which determines the rate of that particular step. nih.gov A complete reaction pathway analysis provides a step-by-step energetic profile of the reaction, revealing the feasibility of the proposed mechanism. researchgate.net For the synthesis of this compound, this would involve modeling steps like Michael additions or cyclizations to understand the energetic barriers involved. nih.gov

Many chemical reactions can yield multiple products. Computational chemistry can predict the selectivity of a reaction by comparing the different pathways leading to these products.

Kinetic Selectivity: This is determined by the relative activation energies of the competing pathways. The product formed via the pathway with the lowest activation energy is the kinetic product, as it is formed the fastest. nih.gov Computational modeling can accurately predict this outcome by comparing the energies of the different transition states.

Thermodynamic Selectivity: This is governed by the relative stabilities (energies) of the final products. The most stable product is the thermodynamic product. By calculating the ground state energies of all possible products, the model can predict which isomer will be favored under conditions of thermodynamic equilibrium.

In the synthesis of this compound, which contains two stereocenters, four possible stereoisomers can be formed. Computational analysis of the transition states leading to each isomer can predict the diastereomeric and enantiomeric ratios under kinetic control.

Conformational Landscape and Stereochemical Prediction

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical to its function.

Computational methods are used to explore the conformational landscape of this compound. mdpi.com The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. frontiersin.org Furthermore, the two phenyl substituents can rotate. A systematic conformational search, often using molecular mechanics followed by higher-level DFT optimization, can identify the various low-energy conformers and their relative populations based on the Boltzmann distribution. nih.govchemrxiv.org

Predicting the stereochemical outcome of a reaction is a significant challenge in synthetic chemistry. nih.gov Advanced computational techniques, such as Quantum-Guided Molecular Mechanics (Q2MM) or automated reaction path search methods like the Artificial Force Induced Reaction (AFIR) method, can be used to model stereoselective reactions. nih.govhokudai.ac.jp These methods involve detailed analysis of the transition state structures leading to different stereoisomers. nih.gov By comparing the energies of these diastereomeric transition states, a prediction of the product's stereochemistry can be made. hokudai.ac.jpnih.gov For this compound, this would be crucial for understanding why a particular synthetic route favors the cis or trans isomer.

Future Directions and Emerging Research Areas for Diphenylpyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Routes for Diphenylpyrrolidine Derivatives

The synthesis of pyrrolidine (B122466) rings is a cornerstone of organic chemistry, and future efforts for 2,4-diphenylpyrrolidine derivatives will prioritize sustainability and efficiency. nih.govresearchgate.net Traditional multi-step syntheses are often resource-intensive and generate significant waste. chemheterocycles.com The field is moving towards greener alternatives that offer higher yields, reduced reaction times, and milder conditions. nih.gov

A primary area of development is the adoption of green chemistry principles . This includes the use of one-pot, multi-component reactions that construct complex molecules like spiro-pyrrolidines in a single step, minimizing purification processes. rsc.org Methodologies employing environmentally benign solvents like ethanol/water mixtures and catalyst-free conditions are also gaining traction as they reduce the environmental impact of chemical synthesis. semanticscholar.org

Furthermore, biocatalysis represents a transformative future direction. acs.org Recent breakthroughs have demonstrated the power of engineered enzymes, such as cytochrome P411 variants, to catalyze the intramolecular C(sp³)–H amination of organic azides. escholarship.orgnih.govcaltech.edu This "new-to-nature" enzymatic reaction provides a highly enantioselective route to chiral pyrrolidines under mild, aqueous conditions. nih.govwilddata.cn Applying this biocatalytic platform to suitable precursors could enable a highly sustainable and stereocontrolled synthesis of complex this compound derivatives, which is a significant leap from conventional chemical methods.

| Synthesis Strategy | Key Features & Advantages | Future Application for this compound |

| Green Chemistry Methods | One-pot reactions, use of benign solvents (e.g., EtOH/H₂O), catalyst-free conditions, microwave-assisted synthesis. nih.govrsc.orgsemanticscholar.org | Development of streamlined, low-waste syntheses of various substituted this compound scaffolds. |

| Biocatalysis | Use of engineered enzymes, high enantioselectivity, mild reaction conditions (aqueous environment, room temp.), sustainable. acs.orgnih.gov | Enantioselective synthesis of chiral this compound derivatives through enzymatic C-H amination of tailored azide (B81097) precursors. |

Exploration of New Catalytic Applications and Advanced Ligand Systems

The pyrrolidine scaffold is a privileged structure in organocatalysis, famously exemplified by proline and diarylprolinol silyl (B83357) ethers, which are highly effective in various asymmetric transformations. mdpi.combeilstein-journals.org Future research on this compound will focus on designing advanced ligand systems for novel catalytic applications. The inherent stereochemistry of the this compound core makes it an excellent starting point for developing new generations of chiral ligands and organocatalysts. nih.gov

Advanced ligand design will involve the strategic modification of the this compound framework to fine-tune its steric and electronic properties. scholaris.ca This could involve introducing additional stereocenters or functional groups capable of hydrogen bonding to enhance stereocontrol in reactions such as Michael additions and cycloadditions. mdpi.comnih.gov The development of C₂-symmetrical 2,5-disubstituted pyrrolidines has been a major focus in catalysis, and similar strategies could be applied to create novel pseudo C₂-symmetrical ligands from this compound for asymmetric metal catalysis. nih.govacs.org

A significant emerging area is synergistic catalysis , where a pyrrolidine-based organocatalyst operates in concert with another catalyst, such as a transition metal complex or a photocatalyst. mdpi.combohrium.com This dual activation approach enables reactions that are not possible with a single catalyst system. Future work will likely explore the integration of this compound-derived organocatalysts into synergistic systems to unlock new synthetic transformations and improve efficiency and selectivity in complex molecule synthesis.

Application of Advanced In-situ and Time-Resolved Characterization Techniques

A deeper understanding of reaction mechanisms is critical for the rational design of improved catalysts. nih.gov A major future direction is the application of advanced in-situ and operando spectroscopy to study catalytic processes involving this compound derivatives as they happen. illinois.eduhideninc.com These techniques analyze the catalyst and reacting species under actual working conditions, providing dynamic information about the catalyst's structure-performance relationship. hideninc.commdpi.com

Techniques such as operando Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with mass spectrometry, can identify transient intermediates (e.g., enamine or iminium ions in organocatalysis), map reaction pathways, and uncover catalyst deactivation mechanisms in real-time. mdpi.com For instance, when a this compound-based catalyst is used in a reaction, operando methods can reveal how it interacts with substrates and how its conformation might change during the catalytic cycle.

The insights gained from these time-resolved characterization methods are invaluable for addressing key challenges in catalysis. bnl.gov By directly observing the active sites and understanding the kinetics at a molecular level, researchers can rationally design more robust, active, and selective catalysts based on the this compound scaffold. nih.gov

| Technique | Information Gained | Relevance to this compound Chemistry |

| Operando FT-IR/Raman | Vibrational modes of surface species, identification of intermediates, catalyst structural changes. mdpi.com | Monitoring the formation of enamine/iminium intermediates in real-time during organocatalytic reactions. |

| Operando NMR | Solution-phase species, catalyst-substrate interactions, reaction kinetics. mdpi.com | Elucidating reaction mechanisms and quantifying species in homogeneous catalysis using soluble this compound-based catalysts. |

| In-situ X-ray Techniques | Electronic state and coordination environment of metal centers in metallo-catalysis. illinois.edu | Probing the active state of metal complexes featuring this compound-derived ligands during catalytic cycles. |

Synergistic Integration of Computational Methods for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new catalysts. rsc.org The synergistic use of various computational methods will be pivotal in the rational design of novel this compound derivatives for specific applications.

Density Functional Theory (DFT) will continue to be a cornerstone for providing deep mechanistic insights. researchgate.net DFT calculations can be used to model the geometries of this compound-based ligands and their transition metal complexes, investigate reaction energy profiles, and analyze the electronic and steric factors that govern stereoselectivity. nih.govnih.govmdpi.com This allows for a detailed, molecular-level understanding of how catalyst structure translates to performance, guiding the design of more effective catalysts. nih.gov

Complementing DFT, Machine Learning (ML) is emerging as a powerful data-driven approach for catalyst discovery. mpg.deumn.edu ML models can be trained on datasets generated from either high-throughput experiments or computational screening. researchgate.net These models can rapidly predict the performance of new, untested catalyst candidates by correlating their structural features (descriptors) with catalytic activity or selectivity. nih.gov For this compound chemistry, a workflow can be envisioned where a vast virtual library of derivatives is created and then rapidly screened using a trained ML model to identify the most promising candidates for further DFT analysis and experimental validation. This integration of ML and DFT promises to significantly reduce the time and resources required for catalyst development. umn.edu

Q & A

Advanced Research Question

- Steric Effects: Bulky substituents (e.g., 2-naphthyl) enhance enantioselectivity by restricting substrate access to disfavored transition states .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO) increase catalyst acidity, improving hydrogen-bonding interactions with electrophilic substrates .

Case Study: In α-bromination, a 4-CF-substituted catalyst improved ee from 89% to 96% by combining steric hindrance and electronic activation .

What computational methods validate the mechanistic pathways of this compound-involved reactions?

Advanced Research Question

- DFT Calculations: M06-2X/6–311+G(d,p) models predict transition-state geometries and activation energies for steps like C–H bond cleavage or nitro-group elimination .

- Solvent Modeling: Use SMD continuum models to simulate solvent effects (e.g., DCM vs. water) on reaction energetics .

- Kinetic Isotope Effects (KIEs): Compare experimental and computed KIEs to validate proposed mechanisms (e.g., hydrogen atom transfer vs. radical pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.